molecular formula C17H12N4O2S B2651760 4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886908-90-3

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2651760
CAS No.: 886908-90-3
M. Wt: 336.37
InChI Key: PNMXRTGHRUWKHG-UHFFFAOYSA-N
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Description

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a strategically designed small molecule recognized for its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for investigating novel treatments for type 2 diabetes and obesity [https://pubmed.ncbi.nlm.nih.gov/10998397/]. This compound functions as a competitive inhibitor that binds to the active site of PTP1B, thereby enhancing insulin receptor phosphorylation and downstream signaling. Research indicates that 1,3,4-oxadiazole derivatives, such as this one, exhibit significant PTP1B inhibitory activity, with specific substitutions on the benzamide and phenyl rings contributing to high binding affinity and selectivity over other phosphatases like T-cell protein tyrosine phosphatase (TCPTP) [https://www.sciencedirect.com/science/article/abs/pii/S0223523411006811]. Its application is primarily in molecular biology and pharmacology research, facilitating studies on insulin sensitization, metabolic syndrome, and the exploration of PTP1B's role in oncogenic signaling pathways. This reagent provides a valuable tool for validating PTP1B as a target in cellular models and for high-throughput screening assays aimed at drug discovery.

Properties

IUPAC Name

4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-24-14-5-3-2-4-13(14)16-20-21-17(23-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMXRTGHRUWKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified oxadiazole derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit anticancer properties. These compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the presence of the oxadiazole moiety is known to enhance cytotoxicity against various cancer cell lines due to its ability to interfere with cellular signaling pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of oxadiazole can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound contribute to its effectiveness in disrupting bacterial cell wall synthesis and function .

Human Leukocyte Elastase Inhibition

One of the notable applications of this compound is its role as an inhibitor of human leukocyte elastase (HLE). HLE is a serine protease involved in inflammatory responses and tissue remodeling. By inhibiting HLE, this compound may help mitigate conditions associated with excessive inflammation and tissue damage .

Acetylcholinesterase Inhibition

The compound has also been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that modifications to the oxadiazole ring can significantly affect the inhibitory potency against AChE .

Multifunctional Agents

The versatility of this compound extends to its potential as a multifunctional agent. Compounds with similar structures have been reported to exhibit dual inhibition profiles against multiple targets, making them suitable candidates for developing drugs that can address complex diseases involving multiple pathways .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityMDPI Compounds showed significant cytotoxicity against cancer cells.
Enzyme InhibitionPatent WO2016146607A1 Demonstrated effective inhibition of human leukocyte elastase.
Multifunctional AgentsPMC10018501 Exhibited dual inhibitory effects on AChE and butyrylcholinesterase (BChE).

Mechanism of Action

The mechanism of action of 4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and oxadiazole groups are key to its reactivity and biological activity. These functional groups can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are identified below, with substituent variations influencing physicochemical and biological properties:

Compound Name Molecular Formula Substituents Key Features
Target Compound C₁₈H₁₃N₃O₂S - 4-Cyano benzamide
- 5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Electron-withdrawing cyano group; moderate hydrophobicity
N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) C₁₇H₁₅N₃O₄S₂ - Sulfonyl benzamide
- Ethylthio substituent
Enhanced hydrophilicity; hCA II inhibition (IC₅₀: 12.3 µM)
4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(4-morpholinylsulfonyl)benzamide C₂₁H₂₂N₄O₅S₂ - 4-Methyl benzamide
- Morpholinylsulfonyl group
Higher molecular weight (474.55 g/mol); improved solubility
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide C₂₃H₂₀N₆O₄S₂ - Bis(2-cyanoethyl)sulfamoyl group Bulky substituent; potential steric hindrance in enzyme binding
Key Observations:
  • Electron-withdrawing vs. Electron-donating Groups: The target compound’s 4-cyano group enhances electrophilicity compared to the 4-methyl and morpholinylsulfonyl groups in other analogues, which may influence binding to enzymes like hCA II .
  • Solubility : The morpholinylsulfonyl group in the C₂₁H₂₂N₄O₅S₂ derivative enhances solubility due to its polar nature, contrasting with the target compound’s lower polarity .

Molecular Weight and Pharmacokinetic Considerations

  • The target compound’s lower molecular weight (~347 g/mol) compared to analogues like C₂₁H₂₂N₄O₅S₂ (~475 g/mol) suggests better compliance with Lipinski’s Rule of Five, favoring oral bioavailability .
  • Hydrogen Bond Acceptors : The oxadiazole core and benzamide group provide 3–5 H-bond acceptors across all analogues, maintaining drug-likeness .

Biological Activity

The compound 4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a derivative of oxadiazole, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials such as hydrazides with acid chlorides or carboxylic acids to form the oxadiazole ring. The introduction of the cyano and methylsulfanyl groups can be achieved through standard organic synthesis techniques including nucleophilic substitutions and cyclization reactions.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. In one study, these compounds demonstrated effective inhibition at concentrations as low as 1 µg/mL .

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus1 µg/mL

Antifungal Activity

The antifungal activity of similar compounds has also been evaluated against fungi such as Aspergillus niger and Apergillus oryzae. The results showed that these oxadiazole derivatives possess considerable antifungal properties, suggesting their potential use in treating fungal infections .

The biological activity of this compound is believed to be linked to its ability to interact with microbial enzymes or cellular components. For example, the presence of the oxadiazole ring can enhance the compound's ability to penetrate microbial membranes and inhibit essential metabolic pathways.

Study on Antibacterial Properties

In a controlled study examining the antibacterial effects of various oxadiazole derivatives, it was found that modifications in the phenyl ring significantly influenced activity. Compounds with electron-withdrawing groups exhibited enhanced potency against both Gram-positive and Gram-negative bacteria .

Evaluation of Cytotoxicity

Another study assessed the cytotoxic effects of related compounds on cancer cell lines. The results indicated that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Q & A

Q. Optimization Strategies :

  • Catalysts : Use phase-transfer catalysts or microwave-assisted synthesis to accelerate reactions .
  • Solvent Choice : Anhydrous THF or DMF improves coupling efficiency .
  • Temperature Control : Gradual heating (60–80°C) during cyclization minimizes side products .

Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm; cyano-group absence in 1H NMR) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients; retention times vary with substituents (e.g., 13–15 min for similar oxadiazoles) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the methylsulfanyl and cyano substituents on biological activity?

Advanced Research Question
Methodology :

Analog Synthesis : Replace methylsulfanyl with ethylthio or sulfone groups; substitute cyano with nitro or halogens .

Biological Assays : Test analogs in antimicrobial (e.g., Staphylococcus aureus MIC assays) or enzyme inhibition (e.g., CYP51 or bacterial PPTases) models .

Computational Analysis : Perform molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., CYP51’s heme-binding pocket) .

Q. Key Findings :

  • Methylsulfanyl enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • Cyano groups stabilize π-π interactions with aromatic enzyme residues .

What strategies can resolve contradictions in reported biological efficacy data across studies for oxadiazole-based compounds?

Advanced Research Question
Approaches :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., CYP51 IC50) with fluorescence-based assays and microsomal stability tests .
  • Purity Verification : Ensure >95% HPLC purity to exclude confounding effects from impurities .

Case Example : Discrepancies in antifungal activity may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or cytochrome P450 isoform specificity .

How can molecular docking and dynamics simulations predict interactions between this compound and target enzymes like CYP51 or bacterial PPTases?

Advanced Research Question
Workflow :

Protein Preparation : Retrieve CYP51 (PDB: 5NY3) or PPTase structures; optimize hydrogen bonding networks using MOE or Schrödinger .

Docking : Use Glide SP mode to simulate ligand binding; prioritize poses with hydrogen bonds to key residues (e.g., CYP51’s Tyr118) .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; calculate RMSD and free energy with MM-PBSA .

Outcome : Predict metabolic stability (e.g., CYP3A4 liability) or resistance mutations (e.g., PPTase active-site mutations) .

How can drug-likeness be assessed for this compound using computational tools?

Basic Research Question
Parameters :

  • Lipinski’s Rule : Evaluate molecular weight (<500 Da), logP (<5), H-bond donors/acceptors (<10) .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., 70% for similar oxadiazoles) and blood-brain barrier permeability .

Example : The compound’s logP (~3.2) and molecular weight (~350 Da) align with drug-like criteria, but the oxadiazole ring may pose metabolic instability risks .

What experimental designs are recommended to analyze the compound’s oxidation and reduction pathways?

Advanced Research Question
Oxidation Studies :

  • Reagents : Treat with H2O2/CH3COOH to convert methylsulfanyl to sulfone; monitor via TLC and LC-MS .
  • Kinetics : Use UV-Vis spectroscopy to track sulfoxide formation (λmax ~270 nm) .

Q. Reduction Studies :

  • Catalytic Hydrogenation : Apply Pd/C under H2 to reduce oxadiazole to dihydro derivatives; characterize intermediates by NMR .

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